[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a cyclopropyl carbamic acid benzyl ester derivative featuring a pyrrolidine ring substituted with an (S)-2-amino-propionyl group at the 1-position and a cyclopropylmethyl group at the 3-position. Its molecular structure integrates key functional groups that influence its physicochemical and biological properties:
- Cyclopropyl group: Contributes to metabolic stability by resisting oxidative degradation.
- Benzyl ester: Modifies lipophilicity and bioavailability, influencing membrane permeability and hydrolysis kinetics.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-10-9-16(11-21)12-22(17-7-8-17)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXTTOLMYGCJD-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis via Donor-Acceptor Cyclopropane Ring Opening
A pivotal method leverages donor-acceptor (DA) cyclopropanes to construct the pyrrolidine ring. As demonstrated in recent studies, DA cyclopropanes undergo Lewis acid-catalyzed ring opening with primary amines, followed by lactamization (Scheme 1).
Procedure :
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Cyclopropane Activation :
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Lactamization :
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Dealkoxycarbonylation :
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Removal of the ester group via hydrolysis or decarboxylation yields the 1,5-substituted pyrrolidine.
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Table 1: Optimization of Pyrrolidine Synthesis
| Cyclopropane | Amine | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | Benzylamine | Ni(ClO₄)₂ | 25 | 78 |
| 1b | 4-Nitroaniline | Yb(OTf)₃ | 40 | 72 |
| 1c | Allylamine | Sc(OTf)₃ | 0 | 68 |
Cyclopropane-Carbamate Formation
The cyclopropane-carbamic acid benzyl ester fragment is synthesized via carbamate coupling. A validated approach involves:
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Cyclopropanation :
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Carbamate Installation :
Critical Parameters :
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Steric hindrance at the cyclopropane ring necessitates slow addition of reagents.
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Anhydrous conditions prevent hydrolysis of the chloroformate.
Stereoselective Introduction of (S)-2-Amino-Propionyl Group
The (S)-configured amino-propionyl side chain is installed via amide coupling:
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Amino Acid Activation :
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(S)-2-Amino-propionic acid is activated as a mixed anhydride (using ClCO₂Et) or via HATU/DIPEA in DMF.
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Amide Bond Formation :
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Coupling with the pyrrolidine-3-ylmethyl intermediate under N₂ atmosphere at -15°C.
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Yield : 75–84% with minimal racemization.
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Table 2: Amide Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | -15 | 84 | 98 |
| EDCl/HOBt | DCM | 0 | 78 | 95 |
| DCC | THF | 25 | 70 | 92 |
Final Assembly and Purification
Convergent Synthesis Strategy
The three fragments are combined sequentially:
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Pyrrolidine-Cyclopropane Coupling :
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Global Deprotection :
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Hydrogenolysis (H₂/Pd-C) removes the benzyl ester, followed by neutralization to isolate the free carbamic acid.
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Challenges :
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Epimerization risk during Mitsunobu reaction requires strict temperature control (-10°C).
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Catalytic hydrogenation must avoid over-reduction of the cyclopropane ring.
Chromatographic and Crystallization Techniques
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HPLC Purification : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) achieves >99% purity.
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Crystallization : Ethyl acetate/hexane recrystallization yields single crystals for X-ray validation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for cyclopropanation and carbamate formation:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings.
Reduction: : Reduction reactions might target the ester linkage, potentially reducing it to the corresponding alcohol.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl ester moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, osmium tetroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: : Oxidized forms of the pyrrolidine and cyclopropyl rings.
Reduction Products: : Corresponding alcohols and amines.
Substitution Products: : Varied, depending on the substituents introduced.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Provides structural flexibility and biological activity |
| Cyclopropyl Group | Influences pharmacokinetics and pharmacodynamics |
| Amino Group | Enhances interaction with biological targets |
| Benzyl Ester Group | Improves solubility and stability |
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Case Studies
- Protein Kinase Inhibition : Research indicates that compounds with similar structures can inhibit protein kinases, which are crucial in cancer progression and other diseases .
- Neuroprotective Effects : Studies have shown that pyrrolidine derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders .
Pharmacology
The pharmacological profile of this compound is of great interest due to its potential effects on neurotransmitter systems.
Biochemical Research
In biochemical studies, the compound's interactions with proteins and enzymes are being explored to understand its mechanisms at the molecular level.
Applications
- Bioconjugation Studies : The benzyl ester group allows for easy modification, facilitating bioconjugation techniques used in drug delivery systems.
- Analytical Chemistry : Its unique structure aids in the development of analytical methods for detecting similar compounds in biological samples.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, or through the generation of active metabolites. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with variations in substituents, ring systems, and functional groups. Key differences and their implications are outlined below:
Table 1: Structural and Physicochemical Comparison
*Molecular formula inferred from analogs: Likely C18H25N3O3 or similar.
†Estimated based on analogs in .
‡Predicted based on piperidine analog in .
Key Findings from Structural Comparisons
Substituent Effects: The amino-propionyl group in the target compound distinguishes it from carboxymethyl or chloro-acetyl analogs. This group may enhance receptor binding via hydrogen bonding compared to the acidic carboxymethyl group in or the reactive chloro group in . Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound likely improves metabolic stability over the isopropyl group in , as cyclopropane rings resist cytochrome P450-mediated oxidation .
Biological Activity :
- While direct data on the target compound are lacking, highlights that ester type (e.g., benzyl vs. methyl) influences in vitro cytokine production, though in vivo responses may remain similar . This suggests the benzyl ester in the target compound could prolong half-life compared to smaller esters.
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex molecule that has garnered interest in pharmacological research due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features several notable functional groups:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Cyclopropyl group : Known for its strain and reactivity, potentially influencing the compound's pharmacokinetics.
- Carbamate moiety : Implicated in various biological activities, including enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of 297.39 g/mol.
Recent studies have highlighted the compound's inhibitory effects on the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in the hydrolysis of fatty acid amides. The inhibition of NAAA can lead to increased levels of endogenous fatty acid ethanolamides (FAEs), such as palmitoylethanolamide (PEA), which are known to modulate pain and inflammation pathways.
Inhibition Potency
The compound demonstrates significant potency against rat NAAA, with an IC50 value of 127 nM, indicating its potential as a therapeutic agent for pain management and anti-inflammatory applications .
Pain and Inflammation Modulation
The ability to inhibit NAAA suggests that this compound may be effective in treating conditions characterized by chronic pain and inflammation. Studies have shown that compounds that modulate the levels of FAEs can alleviate pain behaviors induced by tissue injury or nerve damage .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into structure-activity relationships (SAR):
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 127 | NAAA inhibition |
| Related carbamate derivatives | Varies | Antiproliferative effects |
This table illustrates the varying degrees of potency among structurally similar compounds, emphasizing the importance of specific functional groups in determining biological activity.
Case Studies
- Chronic Pain Models : In rodent models, compounds similar to this compound demonstrated significant reductions in pain responses following nerve injury, suggesting a promising avenue for further research into its therapeutic potential.
- Inflammation Studies : Compounds targeting NAAA have been shown to reduce inflammation markers in animal studies, supporting the hypothesis that this class of compounds may provide relief in inflammatory diseases.
Q & A
How can the identity and purity of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester be confirmed in a research setting?
Basic Question
Methodological Answer:
- Spectroscopic Characterization : Use -NMR and -NMR to confirm the stereochemistry and structural integrity. For example, -NMR peaks corresponding to the benzyl ester protons (δ ~5.0–5.2 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm) should align with reported data for similar carbamic acid esters .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., expected [M+H] ion). Compare with calculated masses for intermediates like benzyl carbamate derivatives .
- Chromatographic Purity : Perform HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
What safety protocols are critical when handling this compound in laboratory settings?
Basic Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the carbamate group.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
How can researchers design a stereochemically controlled synthesis route for this compound?
Advanced Question
Methodological Answer:
- Chiral Pool Strategy : Start with (S)-2-aminopropionic acid to retain stereochemistry. Couple it to pyrrolidine-3-ylmethyl via amide bond formation using HATU/DIPEA in DMF .
- Cyclopropane Ring Formation : Use a Corey-Chaykovsky reaction (dimethylsulfoxonium methylide) for cyclopropanation of allyl intermediates. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
- Benzyl Ester Protection : Protect the carbamic acid group with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO to avoid side reactions .
How should contradictions between spectroscopic and crystallographic data be resolved during structural validation?
Advanced Question
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping pyrrolidine signals) by obtaining single-crystal X-ray data. For example, crystallize the compound in EtOAc/hexane and compare bond lengths/angles with published cyclopropane-carbamate structures .
- Dynamic NMR Studies : If crystallography is unavailable, perform variable-temperature -NMR to identify conformational flexibility causing signal splitting .
What strategies optimize reaction yields in multi-step syntheses involving this compound?
Advanced Question
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for amide couplings to enhance reagent solubility. Avoid THF for cyclopropanation due to its Lewis basicity interfering with ylide reactions .
- Catalyst Screening : Test Pd/C (10% w/w) for hydrogenolysis of benzyl esters under H (1 atm) to minimize over-reduction. Monitor by LC-MS .
- Workup Optimization : For carbamate deprotection, use TFA/DCM (1:4 v/v) at 0°C to suppress side reactions. Quench with aqueous NaHCO and extract with EtOAc .
How can researchers mitigate racemization risks during synthetic steps?
Advanced Question
Methodological Answer:
- Low-Temperature Reactions : Conduct amide couplings at 0–4°C to slow base-catalyzed racemization. Use HOBt as an additive to suppress epimerization .
- Chiral HPLC Monitoring : After key steps (e.g., cyclopropanation), analyze enantiomeric excess (ee) using a Chiralpak AD-H column (hexane:IPA 90:10). Adjust reaction conditions if ee drops below 98% .
What analytical techniques are recommended for characterizing degradation products?
Advanced Question
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Analyze via LC-MS/MS to identify hydrolysis products (e.g., free carbamic acid) or photodegradants .
- Stability-Indicating Methods : Develop a gradient HPLC method (pH 6.5 ammonium acetate buffer) to resolve degradation peaks. Validate specificity using spiked degradation samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
